2-Methoxy-benzoic acid N'-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolid
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Overview
Description
2-Methoxy-benzoic acid N’-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolid} is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-benzoic acid N’-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolid} typically involves multiple steps, starting with the preparation of 2-methoxybenzoic acid. This can be achieved through the methylation of salicylic acid using dimethyl sulfate in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-benzoic acid N’-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolid} can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2-Methoxy-benzoic acid N’-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolid} has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-benzoic acid N’-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolid} involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of key signaling molecules and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: A simpler analog with similar aromatic properties.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Thiazolidine derivatives: Compounds with the thiazolidine ring but different substituents.
Uniqueness
2-Methoxy-benzoic acid N’-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolid} is unique due to its combination of aromatic, benzylidene, and thiazolidine components, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H21N3O5S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-methoxy-N'-[3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]benzohydrazide |
InChI |
InChI=1S/C22H21N3O5S2/c1-29-16-9-5-3-7-14(16)13-18-21(28)25(22(31)32-18)12-11-19(26)23-24-20(27)15-8-4-6-10-17(15)30-2/h3-10,13H,11-12H2,1-2H3,(H,23,26)(H,24,27)/b18-13- |
InChI Key |
KRFAZVNTYMMDOG-AQTBWJFISA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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